6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group, a hydroxyphenyl group, and a sulfonamide group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Hydroxyphenyl Substitution: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate phenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential antimicrobial agent due to its sulfonamide moiety.
Biological Studies: Its effects on various biological pathways can be studied to understand its mechanism of action.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This makes it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a similar structure and antimicrobial activity.
Uniqueness
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its combination of a chloro group, hydroxyphenyl group, and sulfonamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-8-5-11(7-14-12(8)13)19(17,18)15-9-3-2-4-10(16)6-9/h2-7,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODZMNIYOTGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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